Tert-butyl 4-[2-(4-hydroxypentylamino)-2-pyridin-3-ylethyl]piperidine-1-carboxylate
Description
Tert-butyl 4-[2-(4-hydroxypentylamino)-2-pyridin-3-ylethyl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyridine ring, and a tert-butyl ester group
Properties
IUPAC Name |
tert-butyl 4-[2-(4-hydroxypentylamino)-2-pyridin-3-ylethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N3O3/c1-17(26)7-5-12-24-20(19-8-6-11-23-16-19)15-18-9-13-25(14-10-18)21(27)28-22(2,3)4/h6,8,11,16-18,20,24,26H,5,7,9-10,12-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSNXGBQCMCVOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNC(CC1CCN(CC1)C(=O)OC(C)(C)C)C2=CN=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-(4-hydroxypentylamino)-2-pyridin-3-ylethyl]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the piperidine nitrogen with a tert-butyl group, followed by the introduction of the pyridine ring through a nucleophilic substitution reaction. The hydroxypentylamino group is then added via reductive amination, using appropriate reducing agents and conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[2-(4-hydroxypentylamino)-2-pyridin-3-ylethyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation conditions.
Substitution: The tert-butyl ester can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 in appropriate solvents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Acidic conditions using HCl or basic conditions using NaOH.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Formation of carboxylic acids from esters.
Scientific Research Applications
Tert-butyl 4-[2-(4-hydroxypentylamino)-2-pyridin-3-ylethyl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 4-[2-(4-hydroxypentylamino)-2-pyridin-3-ylethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-[2-(4-hydroxypentylamino)-2-pyridin-3-ylethyl]piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
